3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
Description
3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially saturated pyrazine ring. The cyclopropyl substituent at the 3-position distinguishes it from other derivatives in this class. Its molecular formula is C₈H₁₂N₄·2HCl, with a molecular weight of 237.14 g/mol (calculated from ). The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Synthetic routes often involve cyclocondensation reactions between cyclopropylcarbonyl derivatives and hydrazine precursors, followed by hydrochloric acid treatment to form the salt .
Properties
IUPAC Name |
3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-6(1)8-11-10-7-5-9-3-4-12(7)8;;/h6,9H,1-5H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHJUIPVSHHTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2CCNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2551120-25-1 | |
| Record name | 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopropylamine with a suitable triazole precursor in the presence of a dehydrating agent, followed by acidification to obtain the dihydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride is utilized in studies related to enzyme inhibition and receptor binding assays.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting various diseases. Its derivatives are being explored for their therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and derivatives of the compound.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (e.g., CF₃): Enhance metabolic stability and binding affinity to biological targets (e.g., sitagliptin’s inhibition of DPP-4) .
- Cyclopropyl Group: Balances lipophilicity and steric bulk, improving pharmacokinetic profiles in kinase inhibitors .
- Halogen Substitutions (e.g., Cl): Increase reactivity in cross-coupling reactions but may reduce solubility .
Biological Activity
3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine; dihydrochloride (CAS No. 945262-32-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 164.21 g/mol
- CAS Number : 945262-32-8
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its interaction with various biological targets and its therapeutic potential.
1. Neurokinin-3 Receptor Antagonism
Research indicates that 3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine acts as a selective antagonist for the neurokinin-3 receptor (NK-3). This receptor is implicated in several central nervous system disorders. The antagonistic activity suggests potential applications in treating conditions such as anxiety and depression .
3. Antiviral Activity
The compound's cyclopropyl moiety has been associated with enhanced antiviral activity against coronaviruses. Inhibitors derived from this structure have shown promising results against SARS-CoV-2 proteases . The unique conformation provided by the cyclopropyl group may facilitate better binding to viral targets.
Structure-Activity Relationship (SAR)
The structural features of 3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine play a crucial role in its biological activity. Studies suggest that modifications to the triazole and pyrazine rings can significantly influence receptor affinity and potency .
Case Studies
- Neurokinin Receptor Studies :
- Anti-inflammatory Research :
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with cyclopropyl-containing precursors. For example, analogous compounds (e.g., 8-methyl-3-trifluoromethyl derivatives) are synthesized via HCl-mediated cyclization of hydrazide intermediates, followed by purification using reverse-phase chromatography (RP-HPLC) with a C18 column and 0.1% H₃PO₄ in acetonitrile/water mobile phases . Yield optimization (up to 99%) is achieved by controlling stoichiometric ratios (e.g., 1:2 molar ratio of hydrazide to ethylenediamine derivatives) and reaction temperatures (reflux in methanol) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include cyclopropyl protons (δ 0.5–1.5 ppm) and triazole ring protons (δ 7.5–8.5 ppm). For example, in related triazolopyrazines, the methyl group in position 3 appears at δ 2.1–2.3 ppm .
- IR : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm triazole ring formation .
- MS : Molecular ion peaks (e.g., m/z 138.17 for the free base) and fragmentation patterns (loss of HCl) validate the dihydrochloride form .
Advanced Research Questions
Q. How to address low yields in the cyclization step during synthesis?
- Methodological Answer : Low yields often stem from steric hindrance at position 3 (cyclopropyl group) or competing side reactions. Strategies include:
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during cyclization .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Solvent Optimization : Replace methanol with DMF to improve solubility of bulky intermediates .
Q. How to resolve contradictions in reported bioactivity data for triazolopyrazine derivatives?
- Methodological Answer : Discrepancies (e.g., antiviral vs. inactive results) may arise from structural variations (e.g., substituents at position 3 or 7). To reconcile:
- Comparative Assays : Test analogs (e.g., 3-trifluoromethyl vs. 3-cyclopropyl) under standardized protocols (e.g., HIV reverse transcriptase inhibition) .
- Computational Modeling : Use molecular docking to assess binding affinity variations due to cyclopropyl’s steric effects vs. electron-withdrawing groups .
Q. What strategies improve aqueous solubility for in vivo studies of this hydrochloride salt?
- Methodological Answer : Despite being a dihydrochloride, poor solubility may persist due to hydrophobic cyclopropyl groups. Solutions include:
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance dissolution .
- Prodrug Design : Introduce phosphate esters at position 7, which hydrolyze in vivo to the active form .
- Lipophilicity Analysis : Calculate logP values (SwissADME) to guide structural modifications (e.g., adding polar groups at position 8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
